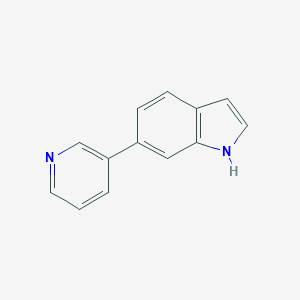

6-pyridin-3-yl-1H-indole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-pyridin-3-yl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c1-2-12(9-14-6-1)11-4-3-10-5-7-15-13(10)8-11/h1-9,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUNQPHBGDXAVGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC3=C(C=C2)C=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50439947 | |

| Record name | 6-pyridin-3-yl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50439947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147621-19-0 | |

| Record name | 6-pyridin-3-yl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50439947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-pyridin-3-yl-1H-indole: Chemical Structure, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological activities of 6-pyridin-3-yl-1H-indole. Although direct experimental data for this specific molecule is limited, this document compiles information from closely related analogues and predictive models to offer a thorough understanding of its characteristics. The pyridinyl-indole scaffold is a recognized "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse pharmacological activities. This guide explores these potential applications, including anticancer and neurological activities, and provides detailed experimental methodologies for the synthesis and characterization of such compounds.

Chemical Structure and Properties

The chemical structure of this compound consists of a pyridine ring attached to the 6-position of an indole nucleus.

Structure:

Physicochemical Properties:

Due to the lack of extensive experimental data for this compound, the following table summarizes predicted physicochemical properties alongside data for structurally similar compounds. These predictions offer valuable insights for research and development purposes.

| Property | Predicted Value for this compound | Experimental Data for Analogues | Reference |

| Molecular Formula | C₁₃H₁₀N₂ | C₁₄H₁₁FN₂ (for 6-fluoro-3-(4-methylpyridin-3-yl)-1H-indole) | |

| Molecular Weight | 194.23 g/mol | 226.25 g/mol (for 6-fluoro-3-(4-methylpyridin-3-yl)-1H-indole) | |

| XLogP3-AA | ~3.0 | 3.1 (for 6-fluoro-3-(4-methylpyridin-3-yl)-1H-indole) | |

| Hydrogen Bond Donors | 1 | 1 | |

| Hydrogen Bond Acceptors | 2 | 2 | |

| Topological Polar Surface Area | 41.6 Ų | 28.7 Ų (for 6-fluoro-3-(4-methylpyridin-3-yl)-1H-indole) | |

| Melting Point | Not available | Not available | |

| Boiling Point | Not available | Not available | |

| Solubility | Not available | Not available | |

| pKa | Not available | Not available |

Synthesis and Characterization

The most common and effective method for synthesizing pyridinyl-indoles is through palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling.

Proposed Synthetic Route: Suzuki-Miyaura Coupling

This approach involves the reaction of a halo-indole with a pyridinylboronic acid or, alternatively, a halo-pyridine with an indolylboronic acid.

Reaction Scheme:

Detailed Experimental Protocol (Adapted from a similar synthesis of 3-aryl-6-methyl-1H-indoles)

Materials:

-

6-Bromo-1H-indole

-

3-Pyridinylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 6-bromo-1H-indole (1.0 mmol), 3-pyridinylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).

-

Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water (10 mL).

-

Reaction Conditions: Heat the mixture to 80-100 °C and stir under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate (50 mL). Wash the organic layer with water (2 x 25 mL) and then with brine (25 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Expected Characterization Data

Based on the analysis of analogous compounds, the following spectroscopic data can be expected for this compound:

-

¹H NMR: Resonances in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons of the indole and pyridine rings. The N-H proton of the indole will likely appear as a broad singlet at a downfield chemical shift (δ > 10 ppm).

-

¹³C NMR: Signals corresponding to the carbon atoms of the bicyclic indole system and the pyridine ring.

-

IR Spectroscopy: Characteristic absorption bands for N-H stretching (around 3400 cm⁻¹), C-H stretching in the aromatic region (around 3100-3000 cm⁻¹), and C=C and C=N stretching vibrations (1600-1400 cm⁻¹).

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (194.23 g/mol ).

Potential Biological Activities and Signaling Pathways

The pyridinyl-indole scaffold is a key feature in many biologically active molecules. Based on the activities of related compounds, this compound could be a candidate for investigation in several therapeutic areas.

Anticancer Activity

Certain indolyl-pyridinyl-propenones have been shown to induce a non-apoptotic form of cell death called methuosis. This process is characterized by the accumulation of large, fluid-filled vacuoles in the cytoplasm, leading to cell death. The proposed mechanism involves the inhibition of PIKFYVE, a phosphoinositide kinase, which disrupts endosomal trafficking.

Caption: Proposed signaling pathway for methuosis induction by indolyl-pyridinyl analogues.

Some pyridinyl-indole derivatives act as tubulin polymerization inhibitors, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. These compounds often bind to the colchicine binding site on tubulin.

Caption: Mechanism of action for tubulin polymerization inhibitors.

Neurological and Psychiatric Applications

Many compounds containing the pyridinyl-indole scaffold exhibit activity at various central nervous system receptors.

Partial agonists of the dopamine D2 receptor can modulate dopaminergic activity, acting as functional antagonists in a hyperdopaminergic state and as agonists in a hypodopaminergic state. This dual action is beneficial in treating conditions like schizophrenia and bipolar disorder.

Caption: Dopamine D2 receptor partial agonist signaling pathway.

Antagonists of the 5-HT6 receptor have shown potential in treating cognitive deficits associated with Alzheimer's disease and schizophrenia by enhancing cholinergic and glutamatergic neurotransmission.

Caption: Serotonin 5-HT6 receptor antagonist mechanism of action.

Inhibitors of the serotonin transporter (SERT) are widely used as antidepressants. They work by blocking the reuptake of serotonin from the synaptic cleft, thereby increasing its availability.

Physicochemical Characteristics of 6-pyridin-3-yl-1H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted physicochemical characteristics of 6-pyridin-3-yl-1H-indole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document presents a compilation of predicted values for key properties, including molecular weight, LogP, pKa, and aqueous solubility. Furthermore, detailed, generalized experimental protocols for the determination of these essential parameters are provided to guide researchers in their laboratory investigations. This guide also features visualizations of a relevant biological pathway and standard experimental workflows to facilitate a deeper understanding of the compound's potential biological context and analytical assessment.

Introduction

Indole and pyridine moieties are prevalent scaffolds in a vast array of biologically active compounds and approved pharmaceuticals. The fusion of these two heterocyclic systems in this compound results in a molecule with potential for diverse pharmacological activities. Understanding the physicochemical properties of this compound is a critical first step in the drug discovery and development process, as these characteristics fundamentally influence its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its potential interactions with biological targets. This document serves as a foundational resource for researchers initiating studies on this compound and related analogs.

Predicted Physicochemical Properties

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Method/Software |

| Molecular Formula | C₁₃H₁₀N₂ | - |

| Molecular Weight | 194.24 g/mol | - |

| logP | 2.5 - 3.5 | Various computational models |

| Aqueous Solubility | Low to Moderate | General prediction based on structure |

| pKa (most basic) | 4.5 - 5.5 (Pyridine N) | ACD/pKa DB or similar |

| pKa (most acidic) | 16.5 - 17.5 (Indole N-H) | ACD/pKa DB or similar |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

Note: These values are computationally predicted and should be confirmed by experimental determination.

Experimental Protocols

The following sections detail standardized experimental procedures for determining the key physicochemical properties of this compound.

Determination of Octanol-Water Partition Coefficient (logP) by Shake-Flask Method

The shake-flask method is the traditional and most reliable method for the experimental determination of logP.[1][2]

Materials:

-

This compound

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol) or pH 7.4 phosphate buffer

-

Separatory funnels or suitable vials

-

Vortex mixer or shaker

-

Centrifuge

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Prepare a stock solution of this compound in n-octanol.

-

In a separatory funnel, add a known volume of the n-octanol stock solution and a known volume of the aqueous phase.

-

Shake the mixture vigorously for a predetermined period (e.g., 1 hour) to allow for partitioning of the compound between the two phases.

-

Allow the two phases to separate completely. Centrifugation can be used to expedite this process and ensure a clean separation.

-

Carefully collect aliquots from both the n-octanol and aqueous phases.

-

Determine the concentration of this compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry at the compound's λmax or a validated HPLC method).

-

Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.

-

The logP is the logarithm (base 10) of the partition coefficient.

Determination of Aqueous Solubility

This protocol outlines a common method for determining the thermodynamic solubility of a compound.[3]

Materials:

-

This compound (solid)

-

Purified water or buffer of desired pH

-

Small vials or test tubes with closures

-

Orbital shaker or rotator

-

Temperature-controlled environment (e.g., incubator or water bath)

-

Filtration device (e.g., syringe filters with low compound binding)

-

Analytical instrument for quantification (e.g., HPLC, UV-Vis)

Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume of the aqueous solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials and place them in a temperature-controlled shaker set to a specific temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, allow the samples to stand to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant and immediately filter it to remove any undissolved particles.

-

Dilute the filtrate with a suitable solvent and quantify the concentration of dissolved this compound using a calibrated analytical method.

-

The determined concentration represents the aqueous solubility of the compound under the specified conditions.

Biological Context and Experimental Workflows

Potential Involvement in Aryl Hydrocarbon Receptor (AHR) Signaling

Indole derivatives are known to be potential ligands for the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor involved in regulating the expression of genes related to xenobiotic metabolism, immune response, and cell cycle control.[4][5][6] The activation of the AHR signaling pathway by a compound like this compound could have significant biological implications.

Caption: Aryl Hydrocarbon Receptor (AHR) Signaling Pathway.

Experimental Workflow Visualizations

The following diagrams illustrate the logical flow of the experimental protocols described in Section 3.

Caption: Workflow for Thermodynamic Solubility Determination.

Caption: Workflow for logP Determination by Shake-Flask Method.

Conclusion

This technical guide provides a foundational understanding of the physicochemical characteristics of this compound for researchers in drug discovery and development. While the presented quantitative data is based on computational predictions and awaits experimental validation, the detailed protocols and workflow diagrams offer a clear roadmap for obtaining robust empirical data. The potential interaction with the AHR signaling pathway highlights a possible area for biological investigation. As research on this compound progresses, experimental determination of its properties will be essential to build a comprehensive profile and accurately assess its potential as a therapeutic agent.

References

- 1. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 3. lup.lub.lu.se [lup.lub.lu.se]

- 4. Frontiers | Aryl hydrocarbon receptor: current perspectives on key signaling partners and immunoregulatory role in inflammatory diseases [frontiersin.org]

- 5. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

Spectroscopic and Structural Elucidation of Pyridinyl-Indole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for pyridinyl-indole compounds. Due to the absence of published experimental data for 6-pyridin-3-yl-1H-indole, this document presents a detailed analysis of the structurally related isomer, 3-(pyridin-2-yl)-1H-indole, as a representative analogue. This guide includes tabulated NMR, IR, and MS data, detailed experimental protocols for acquiring such data, and a visual workflow for the spectroscopic analysis of synthesized organic compounds, serving as a valuable resource for researchers in medicinal chemistry and drug development.

Introduction

Pyridinyl-indole scaffolds are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds. The precise substitution pattern on both the indole and pyridine rings plays a critical role in their pharmacological activity. Consequently, unambiguous structural characterization through spectroscopic methods is paramount. This guide focuses on the key spectroscopic techniques used for the structural elucidation of these heterocyclic systems.

While the primary subject of this guide is this compound, a thorough search of scientific literature and spectral databases did not yield experimental spectroscopic data for this specific compound. Therefore, to provide a practical and illustrative guide, we will use the readily characterized isomer, 3-(pyridin-2-yl)-1H-indole , as a model compound. The data and principles discussed herein are broadly applicable to other pyridinyl-indole derivatives.

Spectroscopic Data for 3-(Pyridin-2-yl)-1H-indole

The following sections present representative spectroscopic data for 3-(pyridin-2-yl)-1H-indole, which serves as a proxy for understanding the spectral characteristics of the pyridinyl-indole class of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Data for 3-(Pyridin-2-yl)-1H-indole

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 10.27 | s | - | NH (Indole) |

| 8.31 | d | 4.3 | H-6' (Pyridine) |

| 7.90 | dd | 7.8, 1.1 | H-3' (Pyridine) |

| 7.11 | s | - | H-2 (Indole) |

| 7.07 | dd | 7.8, 4.8 | H-4' (Pyridine) |

| 7.61 | d | 7.8 | H-4 (Indole) |

| 7.35 | d | 8.1 | H-7 (Indole) |

| 7.18 - 7.12 | m | - | H-5, H-6 (Indole) |

Solvent: CDCl₃, Spectrometer Frequency: 500 MHz

Table 2: ¹³C NMR Data for 3-(Pyridin-2-yl)-1H-indole

| Chemical Shift (δ) ppm | Assignment |

| 149.14 | C-6' (Pyridine) |

| 142.60 | C-2' (Pyridine) |

| 136.41 | C-7a (Indole) |

| 128.43 | C-3a (Indole) |

| 127.26 | C-4' (Pyridine) |

| 122.38 | C-2 (Indole) |

| 122.02 | C-6 (Indole) |

| 121.76 | C-4 (Indole) |

| 121.05 | C-5' (Pyridine) |

| 119.27 | C-5 (Indole) |

| 115.22 | C-3 (Indole) |

| 111.12 | C-7 (Indole) |

| 110.11 | C-3' (Pyridine) |

Solvent: CDCl₃, Spectrometer Frequency: 125 MHz

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of an indole derivative is characterized by the N-H stretching frequency.

Table 3: FT-IR Data for 3-(Pyridin-2-yl)-1H-indole

| Wavenumber (cm⁻¹) | Description |

| 3406 | N-H stretch (Indole)[1] |

| 3100 - 3000 | Aromatic C-H stretch |

| 1616, 1577, 1456 | Aromatic C=C and C=N stretching |

| 744 | =C-H bending |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 3-(pyridin-2-yl)-1H-indole, the molecular formula is C₁₃H₁₀N₂ with a molecular weight of 194.23 g/mol .

Table 4: Mass Spectrometry Data for 3-(Pyridin-2-yl)-1H-indole

| m/z | Interpretation |

| 194 | [M]⁺ (Molecular Ion) |

| 166 | [M - HCN]⁺ |

| 139 | [M - HCN - HCN]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. These methods are standard for the analysis of solid organic compounds.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample for ¹H NMR or 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. If solids are present, filter the solution through a small plug of cotton or glass wool.

-

Cap the NMR tube securely.

Data Acquisition:

-

Insert the NMR tube into the spinner turbine and adjust the depth.

-

Place the sample in the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, optimizing the resolution and lineshape of the solvent peak.

-

Acquire the ¹H NMR spectrum. A standard experiment involves a 90° pulse and acquisition of the free induction decay (FID). Typically, 16 to 64 scans are accumulated.

-

For ¹³C NMR, a proton-decoupled experiment is standard. Due to the low natural abundance of ¹³C, a larger number of scans (typically several hundred to thousands) and a longer relaxation delay (1-5 seconds) are required.

-

Process the FID by applying a Fourier transform, phasing the spectrum, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

FT-IR Spectroscopy (Thin Solid Film Method)

-

Place a small amount of the solid sample (approx. 1-2 mg) in a small test tube or vial.

-

Add a few drops of a volatile solvent (e.g., methylene chloride or acetone) to dissolve the solid.

-

Using a pipette, apply a drop of the solution to the center of a clean, dry salt plate (e.g., KBr or NaCl).

-

Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Clean the salt plate thoroughly with an appropriate solvent after analysis.

Electron Ionization Mass Spectrometry (EI-MS)

-

Dissolve a small amount of the sample (less than 1 mg) in a volatile solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

For direct insertion, a small amount of the solution is placed in a capillary tube, the solvent is evaporated, and the probe is inserted into the ion source.

-

The sample is vaporized by heating in the high vacuum of the ion source.

-

The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.

-

The resulting positive ions are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating the mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the characterization of a newly synthesized compound, such as a pyridinyl-indole derivative.

Conclusion

This technical guide has provided a framework for the spectroscopic characterization of pyridinyl-indole derivatives, using 3-(pyridin-2-yl)-1H-indole as a representative example in the absence of data for this compound. The tabulated NMR, IR, and MS data, along with the detailed experimental protocols, offer a valuable resource for researchers working with this class of compounds. The illustrated workflow provides a logical sequence for the structural elucidation of novel synthesized molecules, ensuring accurate and reliable characterization, which is a critical step in the drug discovery and development process.

References

The Multifaceted Biological Activities of Pyridine-Indole Hybrid Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The fusion of pyridine and indole rings has given rise to a versatile class of hybrid compounds with a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the pharmacological potential of these hybrids, with a particular focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the intricate signaling pathways modulated by these promising therapeutic agents.

Anticancer Activity

Pyridine-indole hybrids have emerged as a significant area of interest in oncology research due to their potent cytotoxic effects against a wide range of cancer cell lines. Their mechanisms of action are diverse, primarily targeting key cellular processes such as cell cycle regulation and signal transduction.

Quantitative Anticancer Data

The anticancer efficacy of various pyridine-indole hybrid compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the IC50 values of representative compounds against different cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Target/Mechanism | Reference |

| Compound 1 | MCF-7 (Breast) | 4.5 ± 0.3 | G2/M arrest, apoptosis | [1] |

| Compound 2 | HepG2 (Liver) | 4.5 ± 0.3 | G2/M arrest, apoptosis | [1] |

| Compound 7a | HepG2 (Liver) | 6.1 ± 1.9 | CDK-2 Inhibition | [2] |

| Compound 7b | HepG2 (Liver) | 7.9 ± 1.9 | CDK-2 Inhibition | [2] |

| Compound 20b | MGC-803 (Gastric) | 0.00161 | Tubulin Polymerization Inhibition | [3] |

| Compound 26 | MD-MBA-231 (Breast) | 0.764 | Tubulin and HK2 Inhibition | [4] |

| Compound 9c | MDA-MB-231 (Breast) | 0.77 ± 0.03 | EGFR Inhibition | [5] |

| Compound 11 | - | 0.004 | CYP17A1 Inhibition | [6][7] |

| FCW81 (3f) | MDA-MB-231 (Breast) | Not Specified | G2/M arrest, DNA damage | [8] |

| PIH (P) | MCF-7 (Breast) | Not Specified | Tubulin Polymerization Inhibition | [9] |

Mechanisms of Anticancer Action

1.2.1. Kinase Inhibition:

A primary mechanism through which pyridine-indole hybrids exert their anticancer effects is the inhibition of various protein kinases that are crucial for tumor growth and survival.[10] Key kinase targets include:

-

Vascular Endothelial Growth Factor Receptor (VEGFR): Inhibition of VEGFR-2 phosphorylation disrupts angiogenesis, a critical process for tumor growth and metastasis.[11]

-

Epidermal Growth Factor Receptor (EGFR): Several pyridine-indole hybrids have been shown to target EGFR, interfering with signaling pathways that control cell proliferation and survival.[5]

-

Cyclin-Dependent Kinases (CDKs): By inhibiting CDKs, these compounds can induce cell cycle arrest, preventing cancer cell division.[2]

VEGFR-2 Signaling Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Apoptosis western blot guide | Abcam [abcam.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 7. Pyridine indole hybrids as novel potent CYP17A1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 9. researchhub.com [researchhub.com]

- 10. Flow cytometry with PI staining | Abcam [abcam.com]

- 11. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: In Vitro Mechanism of Action of 6-pyridin-3-yl-1H-indole

A comprehensive review of the available scientific literature reveals no specific in vitro mechanism of action data for the compound 6-pyridin-3-yl-1H-indole. Extensive searches of established scientific databases and research publications did not yield any studies detailing its enzymatic inhibition, receptor binding, cell-based assay results, or associated signaling pathways.

Therefore, it is not possible to provide a technical guide with quantitative data, experimental protocols, or signaling pathway diagrams for this specific molecule at this time. The scientific community has not published research on the in vitro biological activity of this compound.

Context from Related Structures

While no direct information exists for this compound, the broader classes of indole and pyridine derivatives are known to exhibit a wide range of biological activities. Research on analogous structures may offer potential, though purely hypothetical, areas for future investigation.

For instance, various pyridine-indole hybrids have been investigated as enzyme inhibitors. One study reported the synthesis and evaluation of novel CYP17A1 inhibitors derived from a pyridine-indole scaffold, with one compound demonstrating high potency.[1] However, the substitution pattern and overall structure of these analogs differ significantly from this compound.

Similarly, other research has focused on different indole-pyridine core structures. For example, derivatives of 3-(indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine have been identified as inhibitors of NADPH oxidase 2 (NOX2).[2][3][4] Again, these compounds are structurally distinct from this compound.

The indole moiety itself is a common feature in many biologically active compounds, including neurotransmitters like serotonin and melatonin, and has been explored for its antioxidant and other properties.[5][6][7][8][9][10] Likewise, the pyridine ring is a key component in numerous pharmaceuticals with diverse mechanisms of action, such as selective noradrenaline reuptake inhibitors and kinase inhibitors.[11][12][13]

Conclusion

References

- 1. Pyridine indole hybrids as novel potent CYP17A1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Melatonin - Wikipedia [en.wikipedia.org]

- 6. Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Potential mechanism prediction of indole-3-propionic acid against diminished ovarian reserve via network pharmacology, molecular docking and experimental verification - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enhanced antibacterial and antioxidant capabilities using indole-modified 1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives, molecular docking evaluation and in silico ADMET prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Potential mechanism prediction of indole-3-propionic acid against diminished ovarian reserve via network pharmacology, molecular docking and experimental verification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [4-(Phenoxy)pyridin-3-yl]methylamines: a new class of selective noradrenaline reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Substituted 6-phenyl-pyridin-2-ylamines: selective and potent inhibitors of neuronal nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of Indole-Based Compounds: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide explores the therapeutic potential of indole-based compounds by examining two distinct derivatives that have been investigated for their specific inhibitory activities. Due to the limited availability of direct research on 6-pyridin-3-yl-1H-indole, this document will focus on well-characterized congeners: a selective neuronal nitric oxide synthase (nNOS) inhibitor and a potent NADPH oxidase 2 (NOX2) inhibitor. These examples serve to illustrate the potential mechanisms and therapeutic avenues for this class of compounds.

Selective Inhibition of Neuronal Nitric Oxide Synthase (nNOS) for Neuropathic Pain

A series of 3,6-disubstituted indole derivatives has been identified as potent and selective inhibitors of human neuronal nitric oxide synthase (nNOS), an enzyme implicated in the pathophysiology of pain.[1]

Mechanism of Action

Nitric oxide (NO) is a key signaling molecule in the nervous system, and its overproduction by nNOS is associated with central sensitization and thermal hyperalgesia. Selective inhibition of nNOS is therefore a promising strategy for the treatment of chronic pain conditions, including neuropathic pain and migraines. The investigated 3,6-disubstituted indole derivatives have demonstrated high selectivity for nNOS over endothelial NOS (eNOS) and inducible NOS (iNOS), which is crucial for minimizing off-target effects such as cardiovascular complications.[1]

Quantitative Data: In Vitro Inhibition of NOS Isoforms

| Compound | nNOS IC50 (nM) | eNOS IC50 (nM) | iNOS IC50 (nM) | Selectivity (nNOS vs. eNOS) | Selectivity (nNOS vs. iNOS) |

| Compound 16 | 18 | 1100 | 3600 | 61-fold | 200-fold |

| (-)-19 | 12 | 1080 | 3708 | 90-fold | 309-fold |

Data extracted from preclinical studies on 3,6-disubstituted indole derivatives.[1]

Experimental Protocols

In Vitro NOS Inhibition Assay:

-

Enzyme Preparation: Recombinant human nNOS, eNOS, and iNOS are used.

-

Assay Principle: The assay measures the conversion of L-[³H]arginine to L-[³H]citrulline by the NOS enzymes.

-

Procedure:

-

The reaction mixture contains buffer, calmodulin, FAD, FMN, BH4, NADPH, L-arginine, and L-[³H]arginine.

-

Test compounds (indole derivatives) are pre-incubated with the enzyme.

-

The reaction is initiated by the addition of the substrate mixture.

-

After incubation, the reaction is stopped, and the product (L-[³H]citrulline) is separated from the substrate using a cation exchange resin.

-

The amount of L-[³H]citrulline is quantified by liquid scintillation counting.

-

-

Data Analysis: IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

Signaling Pathway

Figure 1: Simplified signaling pathway of nNOS-mediated pain sensitization and its inhibition by indole derivatives.

Inhibition of NADPH Oxidase 2 (NOX2) for Neurodegenerative Diseases

Derivatives based on the 3-(indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine scaffold have been identified as potent inhibitors of NADPH oxidase 2 (NOX2).[2][3] NOX2 is a key enzyme in the production of reactive oxygen species (ROS) and is implicated in the pathology of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[3]

Mechanism of Action

NOX2 generates superoxide radicals by transferring electrons from NADPH to molecular oxygen. In neuroinflammatory conditions, overactivation of NOX2 in microglia leads to excessive ROS production, oxidative stress, and neuronal damage. The investigated indole-based inhibitors have been shown to bind to the NADPH binding site of NOX2, thereby preventing its activation and subsequent ROS generation.[2][3] These compounds have demonstrated neuroprotective effects in cellular models of amyloid-beta toxicity.[2][3]

Quantitative Data: In Vitro Efficacy in Microglial Cells

| Compound | Cytotoxicity (up to 100 µM) | Protection against Aβ-induced Cell Death |

| GSK2795039 | No significant toxicity | Complete prevention |

| NCATS-SM7270 | No significant toxicity | Complete prevention |

| IMBIOC-1 | No significant toxicity | Complete prevention |

Data from studies on human microglial cells (HMC3) exposed to amyloid-beta (Aβ).[3]

Experimental Protocols

Cell Viability Assay (MTT Assay):

-

Cell Culture: Human microglial cells (HMC3) are cultured in appropriate media.

-

Treatment: Cells are treated with varying concentrations of the NOX2 inhibitors for a specified period to assess cytotoxicity. For neuroprotection studies, cells are pre-treated with the inhibitors before exposure to amyloid-beta.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Live cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).

-

Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells.

Experimental Workflow

References

A Technical Guide to the Synthetic Routes of Pyridinylindoles for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the core synthetic methodologies for the preparation of pyridinylindoles, a class of heterocyclic compounds of significant interest in medicinal chemistry. Pyridinylindole scaffolds are prevalent in a variety of biologically active molecules, particularly as potent kinase inhibitors. This document outlines key synthetic strategies, provides detailed experimental protocols for seminal reactions, presents quantitative data in a comparative format, and visualizes relevant biological signaling pathways.

Introduction to Pyridinylindoles

The fusion of the indole nucleus with a pyridine ring creates a versatile scaffold with a unique electronic and structural profile. This combination has proven to be a "privileged structure" in drug discovery, frequently interacting with the ATP-binding sites of various protein kinases. Dysregulation of these kinases is a hallmark of numerous diseases, most notably cancer, making pyridinylindoles attractive candidates for targeted therapies. This guide will explore the primary retrosynthetic disconnections and the corresponding synthetic routes employed to access this important class of molecules.

Major Synthetic Strategies

The construction of the pyridinylindole core can be broadly categorized into two approaches: formation of the indole ring onto a pre-existing pyridine or coupling of pre-formed indole and pyridine moieties.

Indole Ring Formation Strategies

The Fischer indole synthesis is a classic and robust method for constructing the indole ring from a phenylhydrazine and a carbonyl compound under acidic conditions.[1][2] This method can be adapted to synthesize pyridinylindoles by using a pyridinyl-substituted hydrazine or a pyridinyl-substituted ketone/aldehyde. A notable example is the microwave-promoted Fischer cyclization for the synthesis of 2-(pyrimidin-4-yl)indoles.[3]

General Reaction Scheme:

Experimental Protocol: Microwave-Assisted Fischer Indole Synthesis of 2-(Pyrimidin-4-yl)indoles [3]

A mixture of 4-hydrazinopyrimidine (1.0 mmol), the appropriate ketone (1.2 mmol), and a catalytic amount of polyphosphoric acid (PPA) in a sealed microwave vessel is irradiated with microwave energy. The reaction temperature is typically ramped to 150-180 °C and held for 10-30 minutes. After cooling, the reaction mixture is quenched with water and neutralized with a base (e.g., sodium bicarbonate). The crude product is then extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and purified by column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, providing a modular approach to pyridinylindoles by connecting pre-functionalized indole and pyridine rings.

The Suzuki-Miyaura coupling reaction forms a C-C bond between an organoboron compound and an organohalide.[4] This is a highly versatile method for synthesizing pyridinylindoles, typically by coupling a pyridylboronic acid with a haloindole or an indolylboronic acid with a halopyridine.[5][6]

General Reaction Scheme:

Experimental Protocol: Synthesis of 3-Methyl-4-(pyridin-4-yl)aniline (a precursor to pyridinylindoles) [5]

To an oven-dried Schlenk flask containing a magnetic stir bar, add 4-bromo-3-methylaniline (1.0 mmol, 1.0 equiv.), pyridine-4-boronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.). The flask is evacuated and backfilled with an inert gas (e.g., Argon). Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 0.05 equiv.) is then added under a positive pressure of the inert gas. Degassed 1,4-dioxane and water (typically in a 4:1 ratio) are added via syringe. The reaction mixture is heated to 90-100 °C and stirred for 12-18 hours, with progress monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate and water, and the layers are separated. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Table 1: Representative Suzuki-Miyaura Couplings for Pyridinylindole Synthesis

| Entry | Indole Substrate | Pyridine Substrate | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | 5-Bromo-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (10) | dppf | K₂CO₃ | DME | 80 | 85 | [7] |

| 2 | 6-Chloro-pyrido[2,3-d]pyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 92 | [8] |

| 3 | 3-Bromonicotinaldehyde | Phenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₃PO₄ | Dioxane/H₂O | 100 | 85-95 | [4] |

Note: Indazole and pyrido[2,3-d]pyrimidine are used as representative heterocyclic coupling partners similar to indole.

The Heck-Mizoroki reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[9] For pyridinylindole synthesis, this can involve the reaction of a haloindole with a vinylpyridine or a halopyridine with a vinylindole.[10][11]

Experimental Protocol: Intramolecular Heck Reaction for Indole Synthesis [12]

A mixture of a 2-halo-N-allylaniline (0.3 mmol), PdCl₂(PCy₃)₂ (4 mol%), P(OPh)₃ (4 mol%), and K₂CO₃ (4 equiv) in DMF (2 mL) is placed in a Schlenk tube. The mixture is stirred under air at 90 °C until the starting material is consumed (as monitored by TLC). After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under vacuum. The residue is purified by flash column chromatography to afford the indole product.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine.[13] While not a direct method for forming the pyridinylindole core in one step, it is a crucial reaction for synthesizing precursors, such as aminoindoles or aminopyridines, which can then be further elaborated.[14][15]

Cyclization Strategies

The formation of pyridinylindoles can also be achieved through various cyclization reactions, often as the final ring-forming step.

An innovative approach involves the oxidative cyclization of N-pyridylindoles to form fused quinazolinone structures, demonstrating a C-C bond cleavage and subsequent C-N bond formation.[16]

Biological Significance and Signaling Pathways

Pyridinylindoles have gained prominence as potent inhibitors of several protein kinase families implicated in cancer and inflammatory diseases.

p38 MAP Kinase Inhibition

A significant number of pyridinyl-containing compounds, particularly pyridinylimidazoles, are potent inhibitors of p38 mitogen-activated protein (MAP) kinase.[17][18] The p38 MAPK pathway is a key signaling cascade involved in the cellular response to stress and in the production of pro-inflammatory cytokines.[15] Inhibition of p38 is a therapeutic strategy for a range of inflammatory diseases.[1] The pyridinylimidazole inhibitors typically act as ATP-competitive inhibitors, binding to the ATP pocket of the kinase.[3]

VEGFR Inhibition

Vascular endothelial growth factor receptors (VEGFRs) are key regulators of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[19] Several pyridinylindole and related indole derivatives have been developed as potent inhibitors of VEGFR-2, blocking the downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival.

Table 2: Biological Activity of Representative Pyridinyl-Containing Kinase Inhibitors

| Compound Class | Target Kinase | IC₅₀ (nM) | Cell Line | Cellular Activity | Reference |

| Pyridinylimidazole | p38α MAPK | 21 | - | Competitive with ATP | [3] |

| Pyridinyltriazole | p38 MAPK | ~1000 | THP-1 | Inhibition of p38 phosphorylation | [18] |

| Pyridinyl-pyrimidine | Bcr-Abl | 50-100 | K562 | Anticancer activity | |

| Pyridine-derived | VEGFR-2 | 120 | HepG2, MCF-7 | Anticancer activity | |

| Indolyl-pyrimidine | - | 2430 | PA-1 | G2/M cell cycle arrest |

Conclusion

The synthesis of pyridinylindoles is a rich and evolving field, with a diverse array of methodologies available to the medicinal chemist. Classical reactions like the Fischer indole synthesis continue to be relevant, while modern palladium-catalyzed cross-coupling reactions offer unparalleled modularity and efficiency. The biological importance of this scaffold, particularly in the realm of kinase inhibition, ensures that the development of novel and improved synthetic routes will remain a key focus for the drug discovery community. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers engaged in the design and synthesis of next-generation pyridinylindole-based therapeutics.

References

- 1. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyridinyl imidazole inhibitors of p38 mitogen-activated protein kinase bind in the ATP site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Characterization of indolinones which preferentially inhibit VEGF-C- and VEGF-D-induced activation of VEGFR-3 rather than VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The pyridinyl imidazole inhibitor SB203580 blocks phosphoinositide-dependent protein kinase activity, protein kinase B phosphorylation, and retinoblastoma hyperphosphorylation in interleukin-2-stimulated T cells independently of p38 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Use of Inhibitors in the Study of MAP Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and biological evaluation of oxindole linked indolyl-pyrimidine derivatives as potential cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendancy of Indole Derivatives: A Technical Guide to Synthesis and Biological Frontiers

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold, a privileged heterocyclic motif, continues to be a cornerstone in the discovery and development of novel therapeutic agents. Its inherent structural versatility and ability to interact with a multitude of biological targets have cemented its importance in medicinal chemistry. This technical guide provides an in-depth exploration of recent advancements in the synthesis of novel indole derivatives and a detailed examination of their mechanisms of action, with a focus on anticancer, antimicrobial, and anti-inflammatory applications. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols, curated quantitative data, and visual representations of key biological pathways and experimental workflows to aid researchers in this dynamic field.

I. Synthesis of Novel Indole Derivatives: Methodologies and Protocols

The efficient construction of the indole core and its subsequent functionalization are critical for the exploration of new chemical space and the development of potent bioactive molecules. Modern synthetic strategies have evolved beyond classical methods to include highly efficient and selective catalytic systems.

Classical and Modern Synthetic Approaches

Traditional methods such as the Fischer, Bischler-Möhlau, and Larock indole syntheses remain valuable for their robustness and versatility. However, recent years have seen a surge in the development of metal-catalyzed cross-coupling and cyclization reactions, offering milder reaction conditions and broader substrate scope. Palladium, rhodium, copper, and ruthenium catalysts have been extensively employed in the construction of functionalized indoles.[1] Concurrently, there is a growing emphasis on green chemistry approaches, utilizing microwave irradiation and ultrasound to accelerate reactions and reduce environmental impact.[2]

Detailed Experimental Protocols

1. General Procedure for the Synthesis of Indole-Based Arylsulfonylhydrazides (Anticancer)

This protocol outlines a multi-step synthesis of indole-based sulfonohydrazide derivatives, which have shown promising anticancer activity.[3][4]

-

Step 1: Synthesis of Morpholine Derivative of Indole-3-carboxaldehyde: To a stirred solution of indole-3-carbaldehyde (1.72 mmol) in dry acetonitrile, potassium carbonate (8.60 mmol) is added. After 15–20 minutes, N-(2-chloroethyl) morpholine hydrochloride (3.44 mmol) is added dropwise, and the reaction mixture is heated to reflux for 28 hours. The reaction progress is monitored by TLC. Upon completion, the mixture is cooled to room temperature and extracted with ethyl acetate and water.[4]

-

Step 2: Synthesis of Morpholine-Based Indolyl-3-sulfonohydrazide Hybrids: The N-substituted indole-3-carboxaldehyde (3 mmol) from Step 1 and various arylsulfonylhydrazides (1 mmol) are taken in ethanol in the presence of a catalytic amount of glacial acetic acid and refluxed at 80°C for 4–7 hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature and then extracted with ethyl acetate and water.[3]

2. General Procedure for the Synthesis of Indole-1,2,4-Triazole Conjugates (Antimicrobial)

This procedure describes the synthesis of indole-triazole conjugates, which have demonstrated significant antimicrobial properties.[5]

-

The appropriate benzyl halide (1.1 mmol) is added dropwise to a stirred suspension of the triazole derivative (1 mmol) and anhydrous potassium carbonate (1.1 mmol) in dry acetone (15 mL). The reaction mixture is heated to reflux under stirring for two hours. The resulting alkylated indoles are collected by filtration and recrystallized from ethanol.[5]

3. General Procedure for the Synthesis of 2-(4-(methylsulfonyl) phenyl) Indole Derivatives (Anti-inflammatory)

This protocol details the synthesis of indole derivatives with potent COX-2 inhibitory activity.[6]

-

A mixture of the appropriate starting materials is refluxed in acetic acid for 9 hours. In a subsequent step, 4-substituted benzyl chloride, sodium hydride, and DMF are reacted at room temperature overnight to yield the final products.[6]

II. Quantitative Biological Data of Novel Indole Derivatives

The biological evaluation of newly synthesized indole derivatives is crucial to identify lead compounds for further development. The following tables summarize key quantitative data for representative novel indole derivatives with anticancer, antimicrobial, and anti-inflammatory activities.

Table 1: Anticancer Activity of Novel Indole Derivatives

| Compound Class | Derivative Example | Target Cell Line | IC50 (µM) | Reference |

| Indole-Acrylamide | 3,4,5-trimethoxy-substituted phenyl amide derivative | Raji | 9.5 | [2] |

| HL-60 | 5.1 | [2] | ||

| Indole-Thiophene | 3-aryl-thio derivative | HT29 | nanomolar range | [7] |

| HepG2 | nanomolar range | [7] | ||

| Indole-Chalcone | N-ethyl-3-acetylindole derivative | MDA-MB-231 | 13-19 | [7] |

| Benzimidazole-Indole | Benzimidazole-indole derivative 8 | - | 50 nM (average) | [7] |

| Indole-based Arylsulfonylhydrazide | Compound 5f (p-chlorophenyl substituent) | MCF-7 | 13.2 | [4] |

| MDA-MB-468 | 8.2 | [4] | ||

| Indole-functionalized Betulin | 28-indole-betulin derivative | MCF-7 | 67 | [8] |

| Spirooxindole | Spirooxindole-pyrazole derivative (44) | MCF-7 | 0.189 | [9] |

| Hep-G2 | 1.04 | [9] |

Table 2: Antimicrobial Activity of Novel Indole Derivatives

| Compound Class | Derivative Example | Target Microorganism | MIC (µg/mL) | Reference |

| Indole-1,2,4-Triazole | Compound 3d | S. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei | 3.125-50 | [10] |

| Compound 2c (Indole-thiadiazole) | B. subtilis | 3.125 | [10] | |

| Compound 3c (Indole-triazole) | B. subtilis | 3.125 | [10] | |

| Indole-1,2,4-Triazole Conjugate | Compound 6f (3,4-dichlorobenzyl moiety) | Candida albicans | 2 | [5] |

| Most tested compounds | Candida tropicalis | 2 | [5] | |

| Multi-halogenated Indoles | 6-bromo-4-iodoindole | S. aureus | 20 | [11] |

| 4-bromo-6-chloroindole | S. aureus | 30 | [11] |

Table 3: Anti-inflammatory Activity of Novel Indole Derivatives

| Compound Class | Derivative Example | Target | IC50 (µM) | Reference |

| 2-(4-(methylsulfonyl) phenyl) indole | Compound 4b | COX-2 | 0.11 | [6] |

| Compound 4d | COX-2 | 0.17 | [6] | |

| Compound 4f | COX-2 | 0.15 | [6] | |

| Indole-2-formamide benzimidazole[2,1-b]thiazole | Compound 13b | NO, IL-6, TNF-α release | Not specified | [12][13] |

| Indole derivatives of Ursolic Acid | Compound 3 | NO production | Not specified | [14] |

| Compound 6 | NO production | Not specified | [14] |

III. Key Signaling Pathways and Experimental Workflows

A deep understanding of the molecular mechanisms underlying the biological activity of novel indole derivatives is paramount for rational drug design and optimization. This section provides diagrams of key signaling pathways and a typical experimental workflow for anticancer drug screening.

Signaling Pathways

1. Tubulin Polymerization Inhibition and G2/M Cell Cycle Arrest

A significant number of anticancer indole derivatives exert their effects by targeting the microtubule network, a critical component of the cellular cytoskeleton essential for cell division. These compounds often bind to the colchicine site on β-tubulin, inhibiting its polymerization into microtubules.[15] This disruption of microtubule dynamics leads to the activation of the spindle assembly checkpoint, causing the cell to arrest in the G2/M phase of the cell cycle.[9][11] Prolonged arrest at this checkpoint ultimately triggers the intrinsic apoptotic pathway.

2. Thioredoxin Reductase (TrxR) Inhibition Pathway

The thioredoxin system, comprising thioredoxin (Trx) and thioredoxin reductase (TrxR), is a key regulator of cellular redox balance. Elevated levels of TrxR are often observed in cancer cells, contributing to their uncontrolled proliferation and resistance to apoptosis.[16] Small molecule inhibitors, including some indole derivatives, can target TrxR, leading to an increase in reactive oxygen species (ROS) and subsequent oxidative stress-induced apoptosis.[8]

Experimental Workflows

1. General Workflow for Anticancer Drug Screening of Novel Indole Derivatives

The discovery of new anticancer agents follows a systematic screening process, starting from in vitro cytotoxicity assays and progressing to in-depth mechanistic studies and in vivo validation.

IV. Detailed Protocols for Key Biological Assays

To ensure the reproducibility and accuracy of biological data, standardized and detailed experimental protocols are essential.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 104 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2.[16]

-

Compound Treatment: Treat the cells with various concentrations of the indole derivatives and incubate for the desired period (e.g., 24, 48, or 72 hours).[16]

-

MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours.[16]

-

Solubilization: Add 100 µL of the solubilization solution to each well. Allow the plate to stand overnight in the incubator.[16]

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be more than 650 nm.[16]

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is a standard method to determine the distribution of cells in different phases of the cell cycle.

-

Cell Harvesting and Fixation: Harvest approximately 1x106 cells and wash with PBS. Fix the cells by adding cold 70% ethanol dropwise while gently vortexing. Incubate for at least 30 minutes at 4°C.

-

Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

-

RNase Treatment: Resuspend the cell pellet in PBS and add 100 µL of RNase A (100 µg/mL) to prevent staining of RNA. Incubate at 37°C for 30 minutes.[15]

-

PI Staining: Add 400 µL of propidium iodide solution (50 µg/mL in PBS) to the cell suspension.[15]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.[2]

V. Conclusion

The indole nucleus continues to be a remarkably fruitful scaffold for the discovery of novel bioactive compounds. The ongoing development of innovative synthetic methodologies provides researchers with the tools to create increasingly complex and diverse indole derivatives. A thorough understanding of their mechanisms of action, facilitated by detailed in vitro and in vivo studies, is essential for the translation of these promising molecules into clinically effective therapeutics. This guide provides a foundational resource for professionals in the field, offering a synthesis of current knowledge and practical protocols to accelerate the discovery and development of the next generation of indole-based drugs.

References

- 1. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nanocellect.com [nanocellect.com]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. Cell Cycle Protocols [bdbiosciences.com]

- 5. mdpi.com [mdpi.com]

- 6. japsonline.com [japsonline.com]

- 7. mdpi.com [mdpi.com]

- 8. Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment [mdpi.com]

- 9. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. chemrxiv.org [chemrxiv.org]

- 14. wp.uthscsa.edu [wp.uthscsa.edu]

- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 16. Synthesis of New Indole Congeners as Promising Anti-Inflammatory Agents – Oriental Journal of Chemistry [orientjchem.org]

An In-depth Technical Guide to the 6-Pyridin-3-yl-1H-indole Scaffold for Researchers, Scientists, and Drug Development Professionals

Introduction

The 6-pyridin-3-yl-1H-indole scaffold is a heterocyclic structure of significant interest in medicinal chemistry and drug discovery. While a specific CAS number and IUPAC name for the unsubstituted parent compound, this compound, are not readily found in major chemical databases such as PubChem, numerous derivatives incorporating this core structure have been synthesized and investigated for a variety of therapeutic applications. This guide provides a comprehensive overview of the synthesis, chemical properties, and biological significance of this important chemical scaffold. The indole ring system is a common feature in many biologically active compounds, including the amino acid tryptophan and the neurotransmitter serotonin.[1][2] The linkage of a pyridine ring at the 6-position of the indole core creates a biaryl structure that can interact with a range of biological targets.

Chemical Identification and Properties of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | PubChem CID |

| 6-Fluoro-3-(4-methylpyridin-3-yl)-1H-indole | C14H11FN2 | 226.25 | 118293060[3] |

| 6-[2-(3-Methylphenyl)-3-pyridinyl]-1H-indole | C20H16N2 | 284.4 | Not Available[4] |

| 6-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | C13H13FN2 | 216.25 | 11053072[5] |

| 6-Fluoro-3-[(1E)-2-(3-pyridinyl)ethenyl]-1H-indole | C15H11FN2 | 238.265 | 163239-22-3 (CAS)[6] |

| 1-(Pyridin-3-yl)-1H-indole | C13H10N2 | 194.23 | 13490348[7] |

Synthesis and Experimental Protocols

The synthesis of this compound derivatives typically involves modern cross-coupling reactions, which are a cornerstone of biaryl synthesis in the pharmaceutical industry.[2] A common and effective method is the Suzuki-Miyaura cross-coupling reaction.

Generalized Experimental Protocol: Suzuki-Miyaura Cross-Coupling

A general procedure for the synthesis of 6-(pyridin-3-yl)-1H-indole derivatives involves the reaction of a 6-haloindole (e.g., 6-bromo-1H-indole) with a pyridineboronic acid or ester in the presence of a palladium catalyst and a base.

-

Materials:

-

6-Bromo-1H-indole (or a protected derivative)

-

Pyridine-3-boronic acid

-

Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2)

-

Base (e.g., K2CO3, Cs2CO3, Na2CO3)

-

Solvent (e.g., Dioxane/Water, Toluene/Ethanol/Water, DMF)

-

-

Procedure:

-

To a reaction vessel purged with an inert gas (e.g., argon or nitrogen), add 6-bromo-1H-indole (1 equivalent), pyridine-3-boronic acid (1.1-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2-3 equivalents).

-

Add the degassed solvent system to the reaction vessel.

-

Heat the reaction mixture with stirring at a temperature ranging from 80°C to 120°C for a period of 2 to 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 6-(pyridin-3-yl)-1H-indole derivative.

-

Logical Relationships in Synthesis

The following diagram illustrates a generalized synthetic workflow for the preparation of this compound derivatives.

Biological Activities and Therapeutic Potential

The this compound scaffold is present in molecules that have been investigated for a range of biological activities. The indole nucleus itself is a key component of molecules with antibacterial, antifungal, and antitumor properties.[8] The addition of the pyridine moiety can modulate these activities and introduce new pharmacological properties.

Derivatives of the broader class of pyridinyl-indoles have been explored as:

-

Anticancer Agents: Indole derivatives are known to interact with various targets in cancer cells, and pyridinyl substitution can enhance this activity.[9]

-

Antimicrobial Agents: The fusion of indole and pyridine rings can lead to compounds with potent activity against various bacterial and fungal strains.[10]

-

Enzyme Inhibitors: The structure of this compound is suitable for binding to the active sites of various enzymes. For instance, related structures have been investigated as inhibitors of NADPH oxidase 2 (NOX2), which is implicated in a variety of diseases.

Signaling Pathways and Experimental Workflows

The development of drugs based on the this compound scaffold follows a standard drug discovery and development pipeline.

The this compound core represents a valuable scaffold in the field of medicinal chemistry. Although the parent compound is not well-documented, the synthetic accessibility of its derivatives through robust methods like the Suzuki-Miyaura coupling, combined with the diverse biological activities exhibited by these compounds, ensures that this chemical framework will continue to be a focus of research and development efforts. For scientists and professionals in drug development, the exploration of this scaffold offers promising opportunities for the discovery of novel therapeutic agents.

References

- 1. Exposome-Explorer - Indole (Compound) [exposome-explorer.iarc.fr]

- 2. Indole - Wikipedia [en.wikipedia.org]

- 3. 6-fluoro-3-(4-methylpyridin-3-yl)-1H-indole | C14H11FN2 | CID 118293060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 6-[2-(3-methylphenyl)-3-pyridinyl]-1H-indole | C20H16N2 | CID 123755814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | C13H13FN2 | CID 11053072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. 1-(pyridin-3-yl)-1H-indole | C13H10N2 | CID 13490348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-[6-(1H-Indol-1-yl)pyridin-2-yl]-1H-indole-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 9. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Synthesis of 6-pyridin-3-yl-1H-indole via Suzuki Coupling

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to produce a wide array of biaryl and heteroaryl compounds. This reaction is particularly valuable in medicinal chemistry and drug development due to its mild reaction conditions, tolerance of various functional groups, and the commercial availability of a diverse range of boronic acids. The 6-pyridin-3-yl-1H-indole scaffold is a significant structural motif found in many biologically active molecules. This document provides a detailed protocol for the synthesis of this compound from 6-bromo-1H-indole and 3-pyridinylboronic acid using a palladium-catalyzed Suzuki coupling reaction.

General Reaction Scheme

The synthesis proceeds via the palladium-catalyzed cross-coupling of 6-bromo-1H-indole with 3-pyridinylboronic acid in the presence of a suitable base and solvent system.

Figure 1: General reaction scheme for the Suzuki-Miyaura coupling of 6-bromo-1H-indole and 3-pyridinylboronic acid.

Experimental Protocol

This protocol describes a general procedure for the synthesis of this compound. Optimization may be required based on specific laboratory conditions and reagent purity.

Materials and Reagents

-

6-Bromo-1H-indole (1.0 equiv)

-

3-Pyridinylboronic acid (1.2 - 1.5 equiv)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄ or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)) (1-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃) (2.0 - 3.0 equiv)

-

Anhydrous Solvent (e.g., 1,2-dimethoxyethane (DME), Dioxane, or Toluene/Water mixture)

-

Ethyl acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Argon or Nitrogen gas (inert atmosphere)

Equipment

-

Schlenk flask or round-bottom flask with a reflux condenser

-

Magnetic stirrer and heat plate/oil bath

-

Inert atmosphere setup (Schlenk line or balloon)

-

Syringes and needles

-

Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

-

Rotary evaporator

-

Flash chromatography system

Procedure

-

Reaction Setup:

-

To a dry Schlenk flask equipped with a magnetic stir bar, add 6-bromo-1H-indole (1.0 equiv), 3-pyridinylboronic acid (1.2 equiv), the chosen base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).

-

Seal the flask with a rubber septum.

-

Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

-

Solvent Addition and Reaction:

-

Using a syringe, add the degassed anhydrous solvent system (e.g., a 4:1 mixture of DME and water) to the flask.

-

Place the flask in a preheated oil bath and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

-

-

Work-up and Extraction:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and water.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer two more times with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification and Characterization:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure this compound.

-

Characterize the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

-

Data Presentation: Reaction Condition Optimization

The efficiency of the Suzuki coupling is highly dependent on the choice of catalyst, base, and solvent. The following table summarizes typical conditions used for similar heteroaryl couplings.

| Entry | Palladium Catalyst (mol%) | Base (equiv) | Solvent System | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | Pd(dppf)Cl₂ (10%) | K₂CO₃ (2.0) | DME / H₂O | 80 | 2 | 84 | , |

| 2 | Pd(PPh₃)₄ (5%) | Na₂CO₃ (1.5) | Toluene | 110 | 4 | 75-85 | |

| 3 | Pd₂(dba)₃ / P(t-Bu)₃ (2%) | K₃PO₄ (2.0) | Toluene | RT - 80 | 12 | High | |

| 4 | Pd(OAc)₂ / SPhos (2%) | K₃PO₄ (2.0) | Toluene / H₂O | 100 | 6-8 | Good |

Visualizations

Catalytic Cycle

The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle comprising three main steps: oxidative addition, transmetalation, and reductive elimination.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis of this compound.

Caption: A standard experimental workflow for the Suzuki coupling synthesis.

Safety Precautions

-

Palladium catalysts are toxic and should be handled in a fume hood.

-

Organic solvents (DME, Toluene, Dioxane, Ethyl Acetate) are flammable and volatile. Work in a well-ventilated area away from ignition sources.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

-

Bases like K₂CO₃ and K₃PO₄ can be irritating. Avoid inhalation of dust and contact with skin.

-

Review the Safety Data Sheets (SDS) for all chemicals before use.

Application Notes and Protocols for the Fischer Indole Synthesis of 6-Substituted Indoles

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 6-substituted indoles using the Fischer indole synthesis. This renowned reaction is a fundamental method for constructing the indole scaffold, a core structure in numerous natural products, pharmaceuticals, and agrochemicals.[1][2] The synthesis of indoles with specific substitution patterns, such as at the 6-position, is crucial for developing targeted therapeutic agents and other functional molecules.

Application Notes

Introduction to the Fischer Indole Synthesis